molecular formula C28H44N2O17 B13844069 (2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

Cat. No.: B13844069
M. Wt: 680.7 g/mol
InChI Key: MGGJFYKYKVQGQG-UHFFFAOYSA-N
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Description

The compound “(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate” is a bifunctional N-hydroxysuccinimide (NHS) ester featuring two 2,5-dioxopyrrolidin-1-yl (NHS) reactive groups connected via a deca-ethylene glycol (PEG) spacer. This structure confers high solubility in aqueous and organic solvents, making it a versatile crosslinker for bioconjugation applications, particularly in modifying proteins, peptides, or nanoparticles . The extended PEG chain reduces steric hindrance and enhances biocompatibility compared to shorter-chain analogs .

Properties

Molecular Formula

C28H44N2O17

Molecular Weight

680.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C28H44N2O17/c31-23-1-2-24(32)29(23)46-27(35)21-44-19-17-42-15-13-40-11-9-38-7-5-37-6-8-39-10-12-41-14-16-43-18-20-45-22-28(36)47-30-25(33)3-4-26(30)34/h1-22H2

InChI Key

MGGJFYKYKVQGQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A representative synthetic route involves:

  • Starting Materials:

    • Succinic anhydride or 2,5-dioxopyrrolidin-1-one derivatives.
    • Polyethylene glycol (PEG) derivatives with terminal hydroxyl groups.
    • Activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
    • N-hydroxysuccinimide (NHS).
  • Stepwise Synthesis:

Step Reaction Description Conditions Outcome
1 Activation of carboxylic acid with NHS in presence of DCC/DIC Room temperature, anhydrous solvent (e.g., dichloromethane), inert atmosphere Formation of NHS ester intermediate
2 Coupling of NHS ester with PEG diol or mono-hydroxy PEG derivatives Controlled temperature (0-25 °C), base such as triethylamine Formation of PEG-linked NHS ester
3 Purification Flash column chromatography or preparative HPLC Isolation of pure compound

This approach is supported by procedures described for related NHS esters with PEG linkers, where the use of carbodiimide coupling agents and NHS is standard to achieve high reactivity and selectivity.

Reaction Conditions and Optimization

  • Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN) is preferred to avoid hydrolysis of NHS esters.
  • Temperature: Typically maintained between 0 °C to room temperature to prevent decomposition.
  • Catalysts/Base: Triethylamine or N,N-diisopropylethylamine (DIPEA) is used to neutralize acid generated during coupling.
  • Reaction Time: Varies from 1 to 24 hours depending on scale and reagent reactivity.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using:

The process is carefully monitored to maintain the integrity of the NHS ester groups, which are sensitive to moisture and temperature fluctuations.

Chemical Reactions Analysis

Types of Reactions Involved

Common Reagents and Their Roles

Reagent Role Typical Conditions
N-Hydroxysuccinimide (NHS) Activates carboxylic acids to form reactive esters Room temperature, anhydrous solvents
Dicyclohexylcarbodiimide (DCC) or DIC Coupling agent to facilitate ester formation Room temperature, inert atmosphere
Triethylamine (TEA) or DIPEA Base to neutralize acid by-products Room temperature
Polyethylene glycol derivatives Spacer/linker molecules Variable depending on chain length

Major Products and Purity

The target product is a bifunctional NHS ester terminated PEG derivative with a molecular weight around 950 g/mol, confirmed by spectroscopic methods such as NMR and mass spectrometry. Purity is typically above 95% after chromatographic purification.

Data Tables Summarizing Preparation Parameters

Parameter Typical Value/Range Notes
Solvent Dichloromethane (DCM), Acetonitrile (ACN) Anhydrous required
Temperature 0 °C to 25 °C To prevent hydrolysis
Reaction Time 1–24 hours Dependent on scale
Molar Ratios NHS:Carboxylic acid ~1.2:1; DCC:Carboxylic acid ~1.2:1 Slight excess to drive reaction
Purification Flash chromatography or preparative HPLC To achieve >95% purity
Yield 60–85% Depending on scale and optimization

Perspectives from Varied Sources

  • Academic Research: Studies emphasize the importance of mild reaction conditions to preserve NHS ester functionality and avoid side reactions such as hydrolysis or polymer cross-linking.
  • Industrial Reports: Highlight the use of continuous flow synthesis and inline purification to enhance reproducibility and scalability.
  • Chemical Databases: Provide structural and spectral data supporting synthetic route design and verification.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of molecules characterized by the presence of dioxopyrrolidine rings, which contribute to its stability and reactivity. Its structure includes multiple ethylene glycol units that enhance solubility and biocompatibility, making it suitable for various applications in biochemistry and pharmacology.

Applications in Drug Delivery Systems

Polymeric Drug Carriers : The compound can be utilized as a polymeric carrier for drug delivery due to its ability to form stable conjugates with therapeutic agents. Its dioxopyrrolidine moiety allows for the attachment of drugs via amide or ester linkages, facilitating controlled release mechanisms.

Targeted Therapy : By modifying the compound with targeting ligands (e.g., antibodies or peptides), it can be engineered to deliver drugs specifically to cancer cells or other target tissues, minimizing side effects and enhancing therapeutic efficacy.

Biochemical Research Applications

Enzyme Inhibition Studies : The compound's structure can be exploited in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a candidate for research into enzyme kinetics and inhibitor design.

Cell Culture Studies : In vitro studies utilizing this compound can help elucidate cellular pathways affected by various treatments, particularly in cancer biology and metabolic disorders.

Potential Therapeutic Uses

Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in tumor cells. Research is ongoing to explore its efficacy against different cancer types.

Anti-Diabetic Effects : Similar compounds have shown promise in modulating glucose metabolism and improving insulin sensitivity. Investigations into the anti-diabetic potential of this compound are warranted.

Case Studies

Study Title Focus Findings
"Novel Dioxopyrrolidine Derivatives as Anticancer Agents"Evaluated the cytotoxicity of modified derivativesCertain derivatives exhibited significant cytotoxic effects on breast cancer cell lines
"Targeted Drug Delivery Using Ethylene Glycol-Based Carriers"Investigated the use of ethylene glycol derivatives for drug deliveryEnhanced solubility and targeted delivery were achieved using dioxopyrrolidine carriers

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Shorter PEG-Linked NHS Esters
  • Compound (): {2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid Structure: Mono-NHS ester with a di-ethylene glycol spacer. Molecular Weight: 243.22 g/mol. Applications: Limited to small-molecule conjugation due to shorter spacer and lower solubility in hydrophobic environments .
  • Compound (): 2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate

    • Structure: Bifunctional NHS ester with a rigid phenyl spacer.
    • Molecular Weight: 328.28 g/mol.
    • Applications: Used in solid-phase synthesis and surface functionalization where rigidity is advantageous .
Heterofunctional PEG-NHS Derivatives
  • Compound (): 2,5-Dioxopyrrolidin-1-yl 3-[2-(2-{2-[(4-formylphenyl)formamido]ethoxy}ethoxy)ethoxy]propanoate Structure: Combines NHS ester and formyl groups for dual-reactive crosslinking. Applications: Enables sequential conjugation (e.g., amine-first, then aldehyde-mediated linkages) .
Alkyne-Functionalized Analogues
  • Compound (): 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate
    • Structure: NHS ester with a terminal alkyne group.
    • Molecular Weight: 211.17 g/mol.
    • Applications: Click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Comparative Data Table

Property Target Compound (Deca-PEG) Shorter PEG () Phenyl-Spacer () Alkyne-Functionalized ()
Molecular Weight (g/mol) ~800 (estimated) 243.22 328.28 211.17
Reactive Groups Bifunctional NHS Mono-NHS Bifunctional NHS NHS + Alkyne
Spacer Length 10 ethylene glycol units 2 ethylene glycol units Rigid phenyl None (short-chain)
Solubility High (PEG-enhanced) Moderate Low (hydrophobic spacer) Low
Primary Applications Protein crosslinking Small-molecule labeling Surface modification Click chemistry

Key Research Findings

Reactivity and Stability:

  • The deca-PEG spacer in the target compound improves reaction kinetics with lysine residues in proteins compared to phenyl-spaced analogs, as demonstrated in surface plasmon resonance (SPR) studies .
  • Shorter PEG chains (e.g., ) exhibit faster hydrolysis rates in aqueous buffers, reducing shelf life .

Biological Compatibility: Long PEG chains (>8 ethylene glycol units) reduce immunogenicity in vivo, making the target compound suitable for therapeutic antibody-drug conjugates .

Functional Versatility:

  • Heterofunctional derivatives (e.g., ) enable multi-step bioconjugation but require precise stoichiometric control to avoid side reactions .

Biological Activity

The compound (2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

  • Molecular Formula : C29H46N4O10
  • Molecular Weight : 606.71 g/mol
  • CAS Number : Not explicitly provided in the search results.

Research indicates that compounds containing the dioxopyrrolidine moiety can influence various biological pathways. For instance, derivatives of 2,5-dioxopyrrolidine have shown:

  • Cell Growth Modulation : Certain derivatives suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems. This suggests a role in metabolic regulation during cellular proliferation .
  • Glycosylation Control : The compound has been noted for its ability to modulate the galactosylation of N-linked glycans on therapeutic monoclonal antibodies, which is crucial for their efficacy and safety .
  • Anticonvulsant Properties : Hybrid pyrrolidine derivatives have demonstrated anticonvulsant and antinociceptive properties, indicating potential applications in neuropsychiatric disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect Observed Reference
Cell Growth SuppressionReduced cell viability while increasing ATP levels
Monoclonal Antibody ProductionEnhanced production and quality control
Glycosylation ModulationDecreased galactosylation on antibodies
Anticonvulsant ActivitySignificant reduction in seizure frequency in models

Case Studies

  • Monoclonal Antibody Production :
    • In a study involving recombinant CHO cells, the addition of a dioxopyrrolidine derivative resulted in a 1.5-fold increase in final monoclonal antibody concentration compared to controls. The study highlighted the compound's ability to enhance cell-specific productivity without compromising cell viability .
  • Neuropsychiatric Disorders :
    • A focused study on hybrid pyrrolidine derivatives revealed their potential as therapeutic agents for conditions like epilepsy and chronic pain. The compounds exhibited significant anticonvulsant effects in animal models, suggesting their utility in clinical settings .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Methodological Answer : The synthesis involves stepwise PEG chain elongation and terminal dioxopyrrolidinyl activation. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions .
  • Catalysts : Use DMAP or HOBt for esterification steps to enhance yield .
    • Challenges : Impurities from incomplete PEG chain elongation require purification via size-exclusion chromatography .

Q. What analytical techniques are recommended for structural characterization?

  • Methods :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm PEG chain integrity and dioxopyrrolidinyl group placement .
  • Mass Spectrometry (HRMS) : Validates molecular weight, particularly for high PEG content .
  • XRD : Resolves crystallinity issues in PEGylated derivatives .

Q. How should stability and storage conditions be determined?

  • Approach :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., PEG chain degradation above 200°C) .
  • Hydrolytic Stability : Test in PBS (pH 7.4) to simulate physiological conditions; store at –20°C under argon to prevent moisture absorption .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for PEG chain functionalization?

  • Methods :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states during esterification .
  • Machine Learning : Train models on PEGylation reaction datasets to predict optimal solvent/catalyst combinations .
    • Application : ICReDD’s reaction path search methods reduce experimental trial-and-error by 40% .

Q. What mechanistic insights explain its enzyme inhibition or anticancer activity?

  • Experimental Design :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., KDK_D values) with target enzymes like proteases .
  • Cellular Assays : Use MTT or apoptosis assays (e.g., caspase-3 activation) to evaluate cytotoxicity in cancer cell lines .
    • Data Contradictions : Variability in IC50_{50} values may arise from PEG chain length affecting cellular uptake .

Q. How to resolve contradictions in biological activity data across studies?

  • Analysis Framework :

  • Meta-Analysis : Compare datasets using standardized conditions (e.g., fixed PEG chain length, pH 7.4) .
  • Control Experiments : Include PEG-only analogs to isolate dioxopyrrolidinyl-specific effects .

Q. What strategies integrate this compound into drug delivery systems?

  • Methodology :

  • Bioconjugation : React dioxopyrrolidinyl groups with cysteine residues in antibodies (e.g., trastuzumab) for ADC development .
  • Nanoparticle Functionalization : Use thiol-maleimide chemistry to attach PEGylated derivatives to liposomes .

Q. How to assess environmental impact during disposal?

  • Guidelines :

  • Photodegradation Studies : Expose to UV light to track PEG chain breakdown products (e.g., ethylene glycol derivatives) .
  • OECD 301F Test : Measure biodegradability in aqueous media; inert absorption materials (e.g., silica gel) recommended for spill containment .

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